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Compound of Interest

Compound Name: 2'-Hydroxyacetophenone

Cat. No.: B146814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and

spectroscopic properties of 2'-Hydroxyacetophenone (also known as 2-acetylphenol). The

information is curated for professionals in research and development, particularly in the fields of

chemistry and drug discovery. All quantitative data is presented in structured tables for ease of

reference and comparison.

General and Physicochemical Properties
2'-Hydroxyacetophenone is an aromatic organic compound and a member of the

monohydroxyacetophenone family. It consists of an acetophenone structure with a hydroxyl

group at the ortho position relative to the acetyl group.[1] It is recognized for its role as a

flavoring agent and as a versatile building block in organic synthesis.[2][3] At room

temperature, it typically presents as a clear light yellow to brown liquid.[1][3][4]
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Property Value Source

Molecular Formula C₈H₈O₂ [2][5]

Molecular Weight 136.15 g/mol [1][5]

CAS Number 118-93-4 [2][5]

Appearance
Clear light yellow to brown

liquid
[1][3][4]

Melting Point 3-6 °C [4][6][7]

Boiling Point 213 °C @ 717 mmHg [1][4][6]

92-93 °C @ 12 mmHg [8]

Density 1.131 g/mL at 25 °C [3][4][6]

Vapor Pressure ~0.2 mmHg at 20 °C [6][7]

Flash Point 106 °C (closed cup) [5][7]

Refractive Index (n20/D) 1.558 [6][7]

pKa 10.06 at 25 °C [4]

LogP (o/w) 1.92 [1][4]

Solubility
2'-Hydroxyacetophenone exhibits a range of solubilities in various solvents, a critical

consideration for its application in synthesis and formulation.
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Solvent Solubility Source

Water Slightly soluble (0.2 g/L) [4][5]

Ethanol Miscible [1]

Fat Soluble [1]

DMSO 100 mg/mL (734.48 mM) [2]

~20 mg/mL [9]

Dimethylformamide (DMF) ~16 mg/ml [9]

Detailed solubility protocols for creating stock solutions are available, often involving solvents

like DMSO, PEG300, Tween-80, and saline for in-vitro studies.[2] For instance, a common

protocol involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to

achieve a clear solution of at least 2.5 mg/mL.[2]

Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of

2'-Hydroxyacetophenone.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon-hydrogen framework of the molecule.

¹H NMR (90 MHz, CDCl₃)[1]

Chemical Shift (ppm) Description

12.25 Singlet, 1H (phenolic -OH)

7.78 - 7.66 Multiplet, 2H (aromatic CH)

7.47 - 7.36 Multiplet, 1H (aromatic CH)

7.01 - 6.80 Multiplet, 1H (aromatic CH)

| 2.61 | Singlet, 3H (acetyl CH₃) |
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¹³C NMR (25.16 MHz, CDCl₃)[1]

Chemical Shift (ppm)

204.55

162.40

136.41

130.78

119.73

118.94

118.32

| 26.48 |

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The

spectrum is typically acquired using a neat (liquid) sample.[1][10]

Technique Source

FTIR (Neat) [1]

ATR-IR [1]

Key absorptions are expected for the O-H stretch of the phenol, the C=O stretch of the ketone,

C=C stretches of the aromatic ring, and C-H stretches.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions

within the molecule.

λmax (nm) Source

213, 251 [9]
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Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule

and its fragments, confirming the molecular weight. The mass spectrum is often obtained via

gas chromatography-mass spectrometry (GC-MS).[11]

Technique Key m/z values Source

EI-MS 136 (M+), 121, 93, 65, 43 [1]

Experimental Methodologies
While specific, detailed experimental protocols for the determination of each physical property

are not available in the cited literature, the following outlines the general principles of the

techniques used.

Melting and Boiling Point Determination: The melting point is typically determined using a

melting point apparatus where a small sample is heated slowly, and the temperature range of

melting is observed. The boiling point is determined by distillation at a specific pressure,

often under vacuum for high-boiling liquids to prevent decomposition. The temperature at

which the liquid and vapor phases are in equilibrium is recorded as the boiling point.[1][4][5]

[8]

Density Measurement: The density of a liquid is commonly measured using a pycnometer or

a digital density meter. The mass of a known volume of the substance is determined at a

specific temperature.[4][5]

Refractive Index Measurement: The refractive index is measured using a refractometer,

which determines the extent to which light is bent when it passes through the substance.

This is a characteristic property for a pure compound at a given temperature and

wavelength.[1][4]

Spectroscopic Analyses (NMR, IR, UV-Vis, MS):

NMR Spectroscopy: A solution of the compound in a deuterated solvent (e.g., CDCl₃) is

placed in a strong magnetic field and irradiated with radio waves. The absorption of energy

by the ¹H and ¹³C nuclei is detected and plotted as a spectrum.[1]
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IR Spectroscopy: A beam of infrared light is passed through the sample (often as a thin

liquid film). The absorption of light at specific frequencies corresponds to the vibrational

frequencies of the functional groups in the molecule.[1]

UV-Vis Spectroscopy: A solution of the compound is placed in a cuvette, and a beam of

UV-visible light is passed through it. The absorbance of light at different wavelengths is

measured to produce a spectrum.[9]

Mass Spectrometry: The sample is vaporized and ionized, often by electron impact (EI).

The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer

and detected.[1]

Logical Workflow for Compound Characterization
The physical and spectroscopic characterization of a chemical compound like 2'-
Hydroxyacetophenone follows a logical workflow to confirm its identity, purity, and structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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